![molecular formula C25H27N5 B2867207 2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890620-95-8](/img/structure/B2867207.png)
2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” are not explicitly mentioned in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” are not explicitly mentioned in the literature .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of pharmaceuticals, particularly as a potential genotoxic impurity in the production of sildenafil citrate, a medication used for erectile dysfunction and hypertension . Its identification and characterization are crucial for ensuring the safety and efficacy of the drug.
Acetylcholinesterase Inhibition
Derivatives of this compound have been explored as acetylcholinesterase inhibitors (AChEIs), which are significant in the treatment of Alzheimer’s disease (AD) . These inhibitors can potentially improve cognitive functions by increasing the levels of acetylcholine in the brain.
Molecular Docking Studies
Molecular docking studies of this compound can provide insights into its binding affinities and interactions with various biological targets. This is essential for drug design and the development of new therapeutics .
Kinetic Studies
Kinetic studies involving this compound help in determining its mechanism of action as an inhibitor. This information is vital for predicting its behavior in biological systems and optimizing its therapeutic potential .
Lead Compound Development
Due to its selective inhibitory activity, this compound serves as a lead compound in drug development. It can be modified and optimized to enhance its efficacy and selectivity for specific biological targets .
Safety and Regulatory Compliance
The compound is also important in the context of safety and regulatory compliance. Its study helps in adhering to International Conference on Harmonization (ICH) guidelines, which mandate the identification and characterization of impurities in pharmaceuticals .
Chemical Synthesis and Characterization
Lastly, the compound is involved in the chemical synthesis and characterization processes. Techniques like LCMS, NMR, and FT-IR are used to synthesize and characterize it, which is beneficial for the pharmaceutical industry .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . The mechanism of inhibition against AChE is a mixed-type of competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory . By preventing the breakdown of acetylcholine, this compound enhances cognitive functions .
Result of Action
The result of the compound’s action is the enhancement of cognitive functions due to the increased level of acetylcholine in the brain . This makes it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-3-22-24(20-10-6-4-7-11-20)25-26-19(2)18-23(30(25)27-22)29-16-14-28(15-17-29)21-12-8-5-9-13-21/h4-13,18H,3,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMQIQXUJSKJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
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